4-[(4-Chloro-2,5-dimethylphenyl)thio]-3-nitrobenzoic acid
Overview
Description
4-[(4-Chloro-2,5-dimethylphenyl)thio]-3-nitrobenzoic acid is an organic compound that features a nitrobenzoic acid core with a thioether linkage to a chlorinated dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chloro-2,5-dimethylphenyl)thio]-3-nitrobenzoic acid typically involves the following steps:
Thioether Formation: The reaction of the nitrated benzoic acid with 4-chloro-2,5-dimethylthiophenol under suitable conditions to form the thioether linkage.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chloro-2,5-dimethylphenyl)thio]-3-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Oxidation: The thioether linkage can be oxidized to a sulfone.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Major Products
Reduction: 4-[(4-Amino-2,5-dimethylphenyl)thio]-3-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-3-nitrobenzoic acid.
Scientific Research Applications
4-[(4-Chloro-2,5-dimethylphenyl)thio]-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its structural features.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-Chloro-2,5-dimethylphenyl)thio]-3-nitrobenzoic acid is not well-documented. its structural features suggest it could interact with biological molecules through its nitro, chloro, and thioether groups, potentially affecting enzyme activity or cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Chloro-2,5-dimethylphenyl)thio]acetic acid: Similar structure but with an acetic acid core.
4-Chloro-2,5-dimethylphenol: Lacks the thioether and nitro groups.
3-Nitrobenzoic acid: Lacks the thioether and chlorinated dimethylphenyl group.
Uniqueness
4-[(4-Chloro-2,5-dimethylphenyl)thio]-3-nitrobenzoic acid is unique due to its combination of a nitrobenzoic acid core with a thioether linkage to a chlorinated dimethylphenyl group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
4-(4-chloro-2,5-dimethylphenyl)sulfanyl-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4S/c1-8-6-14(9(2)5-11(8)16)22-13-4-3-10(15(18)19)7-12(13)17(20)21/h3-7H,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLICBCVQCHRAGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)SC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384113 | |
Record name | 4-[(4-CHLORO-2,5-DIMETHYLPHENYL)THIO]-3-NITROBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
652967-64-1 | |
Record name | 4-[(4-CHLORO-2,5-DIMETHYLPHENYL)THIO]-3-NITROBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.